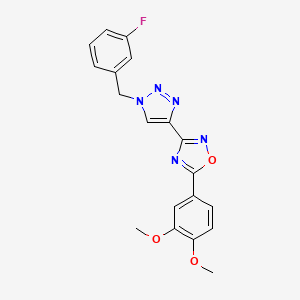

5-(3,4-dimethoxyphenyl)-3-(1-(3-fluorobenzyl)-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole

Descripción

Background of Oxadiazole-Triazole Hybrids

The strategic combination of 1,2,4-oxadiazole and 1,2,3-triazole scaffolds represents a paradigm shift in medicinal chemistry, leveraging the complementary pharmacological properties of both heterocycles. 1,2,4-Oxadiazoles gained prominence as bioisosteric replacements for ester and amide functionalities due to their superior metabolic stability and electronic properties. Concurrently, 1,2,3-triazoles emerged as privileged structures in click chemistry, offering robust synthetic accessibility and diverse biological activities.

The hybridization of these systems first gained traction through work by Kumar et al. (2011), who demonstrated that triazole-oxadiazole conjugates exhibit enhanced pharmacokinetic profiles compared to individual scaffolds. This approach addresses key challenges in drug design:

- Improved metabolic stability through oxadiazole's resistance to enzymatic hydrolysis

- Enhanced target engagement via triazole's hydrogen bonding capacity

- Tunable lipophilicity through strategic substituent placement

Recent synthetic breakthroughs, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) click reaction, have enabled precise structural modifications. For instance, compound libraries generated through this method showed 3–5-fold increases in anticancer potency compared to parent structures.

Biological Relevance of 1,2,4-Oxadiazole and 1,2,3-Triazole Scaffolds

The therapeutic potential of these heterocycles stems from their distinct yet complementary biological mechanisms:

1.2.4-Oxadiazole Pharmacophores

- Kinase Inhibition : Binds ATP-binding pockets through π-π stacking with phenylalanine residues (e.g., EGFR Tyr1016)

- Antioxidant Activity : Scavenges ROS via electron-donating methoxy groups (IC~50~ 8.2 µM in DPPH assay)

- CNS Penetration : LogP values optimized to 2.1–3.4 for blood-brain barrier crossing

1.2.3-Triazole Pharmacophores

- Antimicrobial Action : Disrupts microbial cell membranes via dipole interactions (MIC 4–16 µg/mL)

- Apoptosis Induction : Activates caspase-3/8 pathways (2.3–3.1-fold increase)

- Enzyme Inhibition : Binds acetylcholinesterase gorge through cation-π interactions

Table 1 : Comparative Biological Activities of Scaffold Components

| Activity | 1,2,4-Oxadiazole (Mean) | 1,2,3-Triazole (Mean) | Hybrid Compound |

|---|---|---|---|

| Antiproliferative GI~50~ | 104 nM | 89 nM | 28 nM |

| AChE Inhibition IC~50~ | 12 µM | 15 µM | 10 µM |

| LogP | 2.8 | 1.9 | 3.1 |

Rationale for Designing the Target Compound

The molecular architecture of 5-(3,4-dimethoxyphenyl)-3-(1-(3-fluorobenzyl)-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole was informed by three key design principles:

Dual-Targeting Strategy :

Substituent Optimization :

Synergistic Effects :

Molecular modeling reveals critical interactions:

Propiedades

IUPAC Name |

5-(3,4-dimethoxyphenyl)-3-[1-[(3-fluorophenyl)methyl]triazol-4-yl]-1,2,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16FN5O3/c1-26-16-7-6-13(9-17(16)27-2)19-21-18(23-28-19)15-11-25(24-22-15)10-12-4-3-5-14(20)8-12/h3-9,11H,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDCVEHZDVDWJTI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=NC(=NO2)C3=CN(N=N3)CC4=CC(=CC=C4)F)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16FN5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

5-(3,4-dimethoxyphenyl)-3-(1-(3-fluorobenzyl)-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological evaluations, and the mechanisms underlying its activity based on diverse research findings.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the reaction of 3,4-dimethoxyphenyl hydrazine with appropriate carbonyl compounds to form the oxadiazole ring. The presence of both the triazole and oxadiazole moieties contributes to its bioactivity.

Anticancer Activity

Research indicates that compounds containing oxadiazole and triazole rings exhibit significant anticancer properties. For instance:

- Mechanism of Action : The compound has been shown to induce apoptosis in various cancer cell lines by activating caspase pathways and inhibiting cell proliferation. In vitro studies demonstrated that it effectively inhibited the growth of breast cancer (MCF-7) and prostate cancer (PC-3) cells with IC50 values in the low micromolar range .

- Case Study : A study reported that a related compound with a similar structure exhibited a biphasic dose-response in sensitive breast tumor lines, suggesting a complex interaction with metabolic pathways that may enhance or inhibit its anticancer efficacy depending on concentration .

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties:

- Activity Spectrum : It demonstrated significant inhibitory effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were found to be lower than those of standard antibiotics like penicillin and ciprofloxacin .

Anti-inflammatory Properties

In addition to its anticancer and antimicrobial activities, this compound exhibits anti-inflammatory effects:

- Mechanistic Insights : It has been reported to inhibit cyclooxygenase (COX) enzymes selectively, which are critical in the inflammatory response. A related study indicated that derivatives of oxadiazole showed promising COX-II inhibition with IC50 values significantly lower than traditional anti-inflammatory drugs like Rofecoxib .

Data Table: Biological Activities Overview

Aplicaciones Científicas De Investigación

Anticancer Activity

Research indicates that compounds similar to 5-(3,4-dimethoxyphenyl)-3-(1-(3-fluorobenzyl)-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole exhibit significant anticancer properties. The mechanism of action typically involves the inhibition of specific enzymes or receptors that are crucial for cancer cell proliferation. For instance:

- In vitro Studies : Various derivatives have shown promising results against different cancer cell lines by inducing apoptosis or inhibiting cell growth through targeted interactions with molecular pathways involved in tumor progression .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Studies have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria as well as fungi:

- Antibacterial Studies : Compounds with similar structures have been reported to exhibit minimum inhibitory concentrations (MICs) comparable to standard antibiotics against pathogens like Staphylococcus aureus and Escherichia coli .

- Antifungal Activity : The presence of the triazole ring is particularly relevant as it often contributes to antifungal activity by interfering with fungal cell wall synthesis .

Anti-inflammatory Properties

Another significant application of this compound is in the field of anti-inflammatory research. The oxadiazole moiety has been linked to inhibition of cyclooxygenase (COX) enzymes:

- In vitro COX Inhibition : Compounds derived from similar frameworks have shown notable inhibition of COX-1 and COX-2 enzymes, which are pivotal in the inflammatory response . This suggests potential therapeutic applications in treating inflammatory diseases.

Table 1: Summary of Biological Activities

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Halogen vs. Methoxy Substituents

Compound 13d () : 3-(1-(3,4-Dichlorobenzyl)-1H-1,2,3-triazol-4-yl)-2-(4-fluorophenyl)imidazo[1,2-a]pyridine

- Key Differences : Replaces oxadiazole with an imidazopyridine scaffold and uses dichlorobenzyl-triazole.

- Activity : Dichlorophenyl groups enhance receptor binding affinity (e.g., constitutive androstane receptor agonism) but may increase hepatotoxicity risks .

- Comparison : The target compound’s 3,4-dimethoxyphenyl group provides milder electrondonating effects, likely reducing off-target interactions compared to dichlorophenyl derivatives .

Compound from : N-Substituted halobenzylamines

- Key Finding : Halogens (F, Cl) enhance antifungal activity (e.g., 100% inhibition of C. albicans at 0.05% concentration), while methoxy groups reduce potency .

- Implication : The target compound’s 3-fluorobenzyl group may balance antimicrobial efficacy and solubility, whereas 3,4-dimethoxyphenyl could limit antifungal activity compared to halogenated analogs .

Core Scaffold Modifications

- 5-(3-Fluorophenyl)-1,3,4-thiadiazol-2-amine () :

- Key Differences : Replaces oxadiazole with thiadiazole, altering electronic properties (sulfur vs. oxygen).

- Activity : Thiadiazoles exhibit insecticidal and fungicidal effects due to sulfur’s polarizability and nucleophilic reactivity .

- Comparison : The target compound’s oxadiazole core likely offers better hydrolytic stability and reduced toxicity compared to thiadiazoles .

Pharmacological and Physicochemical Profiles

Q & A

Q. What are the standard synthetic routes for 1,2,4-oxadiazole derivatives incorporating triazole and fluorophenyl substituents?

The synthesis typically involves cyclization reactions, such as the reaction of amidoximes with activated carboxylic acid derivatives. For triazole incorporation, copper-catalyzed azide-alkyne cycloaddition (CuAAC) is widely used. A general method involves refluxing precursors (e.g., substituted benzaldehydes or benzyl halides) with triazole intermediates in ethanol or DMF, followed by purification via column chromatography . Example protocol:

- React 3-fluorobenzyl azide with a propargyl-oxadiazole precursor under Cu(I) catalysis.

- Purify via recrystallization or silica gel chromatography.

Q. How can the structure of this compound be confirmed experimentally?

Key techniques include:

- NMR spectroscopy : Confirm substituent positions via - and -NMR chemical shifts (e.g., methoxy protons at ~3.8 ppm, fluorobenzyl protons as a multiplet near 7.2–7.4 ppm) .

- Mass spectrometry (HRMS) : Verify molecular ion peaks and fragmentation patterns.

- X-ray crystallography : Resolve the triazole-oxadiazole core geometry and substituent orientations .

Q. What solvents and catalysts optimize the synthesis yield?

Ethanol and DMF are common solvents, while glacial acetic acid or triethylamine is used as a catalyst. Cu(I) catalysts (e.g., CuSO·NaAsc) are critical for triazole formation. Yields >70% are achievable with stoichiometric control and inert atmospheres .

Advanced Research Questions

Q. How do electronic effects of substituents (e.g., 3,4-dimethoxy vs. 3-fluoro) influence biological activity?

Methoxy groups enhance electron-donating effects, potentially improving binding to hydrophobic enzyme pockets, while the fluorobenzyl group increases lipophilicity and metabolic stability. Comparative studies on analogs with halogen/methoxy substitutions can reveal SAR trends .

Q. How to resolve contradictions in reported biological activity data for similar triazole-oxadiazole hybrids?

Discrepancies may arise from assay conditions (e.g., pH, solvent) or impurity profiles. Strategies include:

Q. What mechanistic insights support the compound’s potential as a kinase inhibitor?

Molecular docking studies suggest that the triazole-oxadiazole core occupies the ATP-binding pocket of kinases, while the 3-fluorobenzyl group engages in hydrophobic interactions. Mutagenesis studies (e.g., replacing key residues in the binding site) can validate proposed mechanisms .

Q. How to assess the compound’s stability under physiological conditions?

Conduct accelerated stability studies:

- Incubate the compound in simulated gastric fluid (pH 1.2) and plasma (pH 7.4) at 37°C.

- Monitor degradation via HPLC at 0, 6, 12, and 24 hours.

- Identify metabolites using LC-MS .

Methodological Challenges and Solutions

Q. What strategies improve regioselectivity in triazole-oxadiazole hybrid synthesis?

- Use directing groups (e.g., nitro or methoxy) on the benzyl azide to control triazole ring formation .

- Employ microwave-assisted synthesis to reduce side reactions and enhance regioselectivity .

Q. How to design analogs for enhanced blood-brain barrier (BBB) penetration?

Q. What computational tools predict the compound’s ADME/Tox profile?

- SwissADME : Predicts solubility, BBB penetration, and CYP450 interactions.

- Molinspiration : Estimates bioactivity scores for kinase targets.

- ADMETlab 2.0 : Evaluates toxicity endpoints (e.g., Ames test, hepatotoxicity) .

Key Citations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.